molecular formula C15H15NO3 B1300996 methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 347332-01-8

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No. B1300996
M. Wt: 257.28 g/mol
InChI Key: ILWHGQULIVXXKH-UHFFFAOYSA-N
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Description

“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a complex chemical compound used in diverse scientific research for its multifunctional properties and potential applications in various fields. It has a molecular weight of 257.29 .


Synthesis Analysis

The synthesis of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” can be achieved through several steps . Initially, 2,5-dimethylpyrrole reacts with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. Then, the resulting 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone reacts with trimethyl borate under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde .


Molecular Structure Analysis

The molecular structure of “methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate” is a solid at room temperature . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .

Scientific Research Applications

Bioactive Precursor in Organic Synthesis

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is known for its versatility as a bioactive precursor in the synthesis of organic compounds. This chemical entity is recognized for its broad range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as an active scaffold and an excellent precursor for the discovery of new bioactive molecules. Its synthetic versatility makes it a valuable raw material for the preparation of medical products, highlighting its significant role in organic synthesis and the pharmaceutical industry (S. Farooq & Z. Ngaini, 2019).

Role in Biopolymer Synthesis

The modification of xylan into biopolymer ethers and esters presents another application potential for derivatives of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate. These modifications result in specific properties that vary according to functional groups, substitution degrees, and patterns. Xylan esters, for instance, have been synthesized efficiently by converting hemicellulose with various acids and activating agents under specific conditions. These esters can form nanoparticles suitable for drug delivery applications, showcasing the compound's utility in developing materials with biomedical applications (K. Petzold-Welcke et al., 2014).

Antimicrobial Properties

Research on p-Cymene, a compound related to the methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate structure, demonstrates significant antimicrobial effects. These properties have been extensively investigated, revealing p-Cymene as a major component of plant extracts and essential oils used in traditional medicines for its antimicrobial capabilities. Although further studies are needed to confirm its in vivo efficacy and safety, p-Cymene represents a promising candidate for biomedical applications, including the functionalization of biomaterials and nanomaterials, indicative of the broader potential applications of similar compounds (A. Marchese et al., 2017).

Supramolecular Capsule Assembly

Another fascinating application involves the self-assembly of supramolecular capsules derived from calixpyrrole components, akin to methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives. These capsules, constructed from calix[4]pyrrole and its derivatives, demonstrate the compound's relevance in creating highly organized molecular architectures. This application underscores the potential of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate derivatives in supramolecular chemistry and materials science, offering innovative approaches to capsule formation with potential utility in encapsulation and delivery systems (P. Ballester, 2011).

properties

IUPAC Name

methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHGQULIVXXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363463
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

CAS RN

347332-01-8
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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